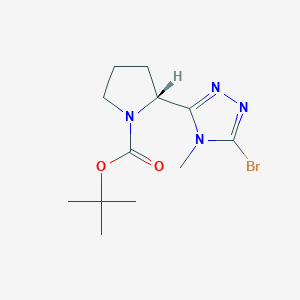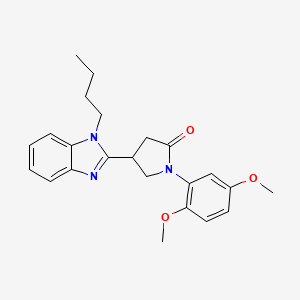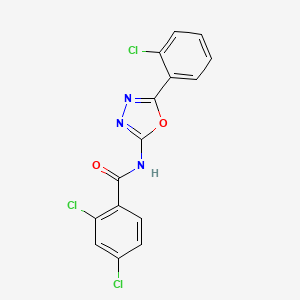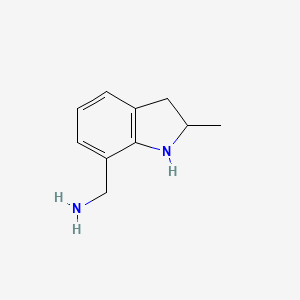
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” is a chemical compound with the molecular formula C14H10F2O . It is a derivative of ethanone, where one hydrogen atom of the ethanone is replaced by a 3-fluorophenyl group and another hydrogen atom is replaced by a 4-fluorophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” consists of two phenyl rings attached to an ethanone group . Each phenyl ring has a fluorine atom attached, one at the 3-position and the other at the 4-position . The exact 3D structure can be viewed using appropriate software .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone” include a molecular weight of 232.225 Da . Other properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, and refractive index can be determined under specific conditions .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Biocatalysis
- Enantioselective Synthesis: This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which has implications in HIV protection. Its enantioselective synthesis is achieved through biocatalysis using Daucus carota cells, highlighting its significance in medicinal chemistry and drug development (ChemChemTech, 2022).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Research includes the synthesis of novel compounds from 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone derivatives. These compounds exhibit notable antimicrobial properties, which is significant for developing new antimicrobial agents (Russian Journal of General Chemistry, 2018).
Molecular Structure Analysis
- Crystal Structure Analysis: Investigations into the crystal structure of derivatives of 1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone provide insights into molecular conformations and interactions, essential for understanding the compound's behavior in various applications (Acta Crystallographica Section E, 2012).
Advancements in Synthesis Methods
- Sonochemical Synthesis: The compound has been used in the synthesis of chalcones, with research showing that sonochemical methods offer a more efficient and energy-saving approach compared to conventional methods (Ultrasonics Sonochemistry, 2011).
Versatility in Chemical Reactions
- Synthesis of Bicyclic Systems: The compound plays a role in the synthesis of pyrazolo[3,4-b]pyridines and other bicyclic systems. This demonstrates its versatility in preparing combinatorial libraries and exploring scaffold decoration in medicinal chemistry (Heterocycles, 2008).
Spectroscopic Analysis
- FT-IR and HOMO-LUMO Analysis: Research on the compound's derivatives has been conducted using FT-IR, HOMO-LUMO, and MEP analysis. Such studies are crucial for understanding electronic properties and reactivity, which have implications in materials science and drug design (Spectrochimica Acta Part A, 2015).
Application in Medicinal Chemistry
- Cholesterol Absorption Inhibition: Derivatives of this compound have been designed as potent inhibitors of cholesterol absorption, highlighting its role in developing new therapeutic agents (Journal of Medicinal Chemistry, 1998).
Solid-Liquid Phase Equilibrium
- Phase Diagram Research: The compound is used in the study of phase diagrams, which is crucial for understanding its solubility and crystallization behavior, relevant in the pharmaceutical and chemical industries (The Journal of Chemical Thermodynamics, 2019).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHVPUTYTIBCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2-(4-fluorophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2560290.png)
![Benzo[d]thiazol-6-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2560291.png)
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2560292.png)

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)


![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)

![N-(4-methylbenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2560301.png)

